N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE
Description
N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE is an organic compound known for its significant role in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and reactivity. It is a white solid that is soluble in organic solvents like ethanol, ether, and dichloromethane.
Properties
IUPAC Name |
N-[3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O2/c26-25(27,28)20-9-5-11-22(17-20)30-12-14-31(15-13-30)24(33)19-8-4-10-21(16-19)29-23(32)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKMOSTCPUEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of Acid Chloride: The reaction begins with the conversion of benzoic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-(3-(trifluoromethyl)phenyl)piperazine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-3-trifluoromethylphenyl)methylacrylamide
- 2-(Trifluoromethyl)benzamide
Uniqueness
N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
